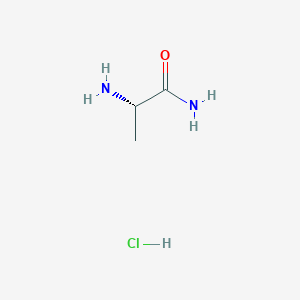

(S)-2-aminopropanamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2S)-2-aminopropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAINKIUSZGVGX-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379707 | |

| Record name | L-Alaninamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33208-99-0 | |

| Record name | L-Alaninamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33208-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Aminopropanamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033208990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alaninamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-alaninamide hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-aminopropanamide hydrochloride chemical properties

An In-depth Technical Guide to (S)-2-aminopropanamide Hydrochloride

Introduction

This compound, also known as L-Alaninamide hydrochloride, is a chemical compound frequently utilized as a biochemical reagent in life sciences research.[1][2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and its role in research, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for laboratory use.

| Property | Value | Citation(s) |

| IUPAC Name | (2S)-2-aminopropanamide;hydrochloride | [5] |

| Synonyms | L-Alaninamide hydrochloride, (S)-2-Aminopropionamide hydrochloride | [5][6] |

| CAS Number | 33208-99-0 | [5][6] |

| Molecular Formula | C₃H₉ClN₂O | [5][7] |

| Molecular Weight | 124.57 g/mol | [5][7] |

| Appearance | White to off-white powder | [6] |

| Purity | ≥95% - 97.0% | [1][6] |

| Exact Mass | 124.0403406 g/mol | [5][7] |

| Monoisotopic Mass | 124.0403406 g/mol | [5][7] |

| Topological Polar Surface Area | 69.1 Ų | [5][7] |

| Hydrogen Bond Donor Count | 3 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Rotatable Bond Count | 1 | [7] |

Spectral and Safety Data

Spectral Information

Spectral data is crucial for the identification and characterization of this compound.

| Data Type | Source Information | Citation(s) |

| ¹³C NMR Spectra | Available from Sigma-Aldrich Co. LLC. | [5] |

| FTIR Spectra | Technique: KBr WAFER. | [8] |

Safety and Hazard Information

This compound has the following GHS hazard classifications based on aggregated data.

| Hazard Statement | Description | Citation(s) |

| H315 | Causes skin irritation | [5][9] |

| H319 | Causes serious eye irritation | [5][9] |

| H335 | May cause respiratory irritation | [5][9] |

Note: One source indicates that this chemical does not meet GHS hazard criteria in 83.3% of reports.[5]

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of L-alaninamide hydrochloride, adapted from a method for its enantiomer.[10]

Materials:

-

Boc-L-alanine

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl chloroformate

-

Concentrated ammonium (B1175870) hydroxide (B78521) solution

-

Ethyl acetate (B1210297)

-

Saturated sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Saturated hydrochloric acid/dioxane solution

-

Ether

Procedure:

-

Dissolve Boc-L-alanine in anhydrous THF.

-

Add triethylamine to the solution, followed by the slow, dropwise addition of ethyl chloroformate while stirring in a cold bath (e.g., carbon tetrachloride/dry ice). Maintain stirring for approximately 30 minutes.

-

Add concentrated ammonium hydroxide solution and allow the reaction mixture to stand overnight in a refrigerator.

-

Remove the solvent by vacuum evaporation. Dissolve the residue in ethyl acetate.

-

Wash the ethyl acetate layer with a saturated sodium carbonate solution and then with water.

-

Dry the organic phase with anhydrous magnesium sulfate.

-

Filter to remove the desiccant and evaporate the solvent to obtain the crude product.

-

Treat the crude product with a saturated hydrochloric acid/dioxane solution for 1 hour at room temperature.

-

Remove the dioxane by vacuum evaporation.

-

Dissolve the residue in a minimal amount of methanol and precipitate the final product, this compound, by adding ether.

Caption: Synthesis workflow for this compound.

Biological Role and Applications

This compound is primarily used as a biochemical reagent in life science research.[1][2][3][4] It can serve as a building block or an intermediate in the synthesis of more complex organic molecules and biological materials.[1] Its utility stems from the presence of both an amino group and an amide group, making it a versatile component in peptide synthesis and other biochemical preparations.

Caption: Role of this compound in Research.

References

- 1. L-Alaninamide hydrochloride | CAS#:33208-99-0 | Chemsrc [chemsrc.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C3H9ClN2O | CID 2775816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2S)-2-Aminopropanamide hydrochloride | CymitQuimica [cymitquimica.com]

- 7. (2S)-2-aminopropanamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. 2-Aminopropanamide hydrochloride | C3H9ClN2O | CID 12317286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. (2R)-2-Aminopropanamide hydrochloride synthesis - chemicalbook [chemicalbook.com]

L-alaninamide hydrochloride physical characteristics

An In-depth Technical Guide to the Physical Characteristics of L-Alaninamide Hydrochloride

Introduction

L-Alaninamide hydrochloride (CAS No: 33208-99-0) is an amino acid derivative widely utilized as a key intermediate in the synthesis of various pharmaceuticals, including antibacterial, antifungal, and anticancer agents.[1] Its structural properties and solubility make it a valuable component in medicinal chemistry and drug development.[1] This document provides a comprehensive overview of the core physical characteristics of L-alaninamide hydrochloride, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

Data Presentation: Core Physical Characteristics

The following table summarizes the key quantitative physical and chemical properties of L-alaninamide hydrochloride. Data has been compiled from various sources, and discrepancies in reported values, particularly for the melting point, are noted. Such variations can arise from differences in purity and analytical methodology.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉ClN₂O | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 124.57 g/mol | [2][4][6][7][9][10] |

| Appearance | White to off-white crystalline powder or solid. | [1][3][4][5][11][12] |

| Melting Point | 167-172°C (with decomposition) 196-199°C 212-217°C | [1] [12] [2][10][11] |

| Density | ~1.307 g/cm³ (at room temperature) | [1] |

| Solubility | Soluble in water.[1][3][13] Slightly soluble in ethanol.[1] Soluble in polar organic solvents (e.g., N,N-dimethylformamide).[13] Poorly soluble in low-polarity organic solvents (e.g., ether).[13] | |

| pH | ~4.5 (in solution) | [1] |

| Specific Optical Rotation | +10° to +12° (c=1 in MeOH, 20°C, 589 nm) | [5] |

| Taste & Odor | Odorless with a slightly bitter taste. | [1][3] |

| Hygroscopicity | Hygroscopic. | [1] |

Experimental Protocols

The determination of the physical characteristics listed above follows standardized laboratory procedures. The methodologies provided here are representative of the techniques used to obtain such data.

Melting Point Determination (Capillary Method)

The melting point is determined to assess the purity of the compound. A sharp melting range typically indicates high purity.

-

Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).

-

Procedure:

-

A small amount of finely powdered, dry L-alaninamide hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is reported as the melting point.

-

Solubility Determination (Shake-Flask Method)

This protocol, based on OECD Guideline 105, is a standard method for determining the water solubility of a substance.

-

Apparatus: Analytical balance, flasks with stoppers, constant temperature water bath with shaker, centrifuge, analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer).

-

Procedure:

-

An excess amount of L-alaninamide hydrochloride is added to a flask containing a known volume of purified water.

-

The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25°C).

-

The mixture is agitated until equilibrium is reached (typically 24-48 hours).

-

The solution is then allowed to stand for phase separation. If solids remain suspended, centrifugation is used.

-

A clear, saturated aqueous sample is carefully withdrawn.

-

The concentration of L-alaninamide hydrochloride in the sample is determined using a suitable analytical method that has been previously calibrated. The result is reported in g/L or mg/mL.

-

Specific Optical Rotation Measurement

Optical rotation is a critical property for chiral molecules like L-alaninamide hydrochloride, confirming the enantiomeric identity.

-

Apparatus: Polarimeter, volumetric flask, analytical balance, sodium lamp (D-line, 589.3 nm).

-

Procedure:

-

A solution of L-alaninamide hydrochloride is prepared by accurately weighing the compound and dissolving it in a precise volume of a specified solvent (e.g., methanol) to a known concentration (c), typically expressed in g/mL.

-

The polarimeter cell is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path.

-

The observed angle of rotation (α) is measured at a constant temperature (e.g., 20°C).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where 'l' is the path length of the polarimeter cell in decimeters.

-

Mandatory Visualization

The following diagram illustrates a common two-step synthesis procedure for L-alaninamide hydrochloride.

References

- 1. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. L-alaninamide hydrochloride [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]

- 5. L-Alaninamide hydrochloride, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. L-Alaninamide hydrochloride - CAS:33208-99-0 - Sunway Pharm Ltd [3wpharm.com]

- 7. L-Alaninamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. L-Alaninamide hydrochloride | 33208-99-0 | FA38403 [biosynth.com]

- 10. L -Alaninamide 95 33208-99-0 [sigmaaldrich.com]

- 11. chiralblock.com [chiralblock.com]

- 12. echemi.com [echemi.com]

- 13. guidechem.com [guidechem.com]

An In-depth Technical Guide to (S)-2-Aminopropanamide Hydrochloride: A Key Building Block in Pharmaceutical Synthesis

CAS Number: 33208-99-0 Synonyms: L-Alaninamide hydrochloride, (2S)-2-Aminopropionamide hydrochloride, H-Ala-NH2·HCl

This technical guide provides a comprehensive overview of (S)-2-aminopropanamide hydrochloride, a chiral amino acid derivative that serves as a critical intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₉ClN₂O | [2] |

| Molecular Weight | 124.57 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 212-217 °C | [3] |

| Solubility | Soluble in water and methanol, slightly soluble in ethanol, and insoluble in ether or n-butanol.[1][4] | [1][4] |

| Optical Rotation | [α]20/D +9.0° to +13.0° (c=1, MeOH) | [4] |

Primary Application in Drug Synthesis: The Safinamide Case Study

The most significant and well-documented application of this compound is its role as a key starting material in the enantioselective synthesis of Safinamide.[5] Safinamide is a multi-target drug approved for the treatment of Parkinson's disease.[6]

Synthesis of Safinamide: An Experimental Workflow

The synthesis of Safinamide from this compound generally proceeds via a reductive amination reaction with 4-((3-fluorobenzyl)oxy)benzaldehyde. This process is outlined in the workflow diagram below.

References

- 1. L-alaninamide hydrochloride [chembk.com]

- 2. This compound | C3H9ClN2O | CID 2775816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Safinamide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of L-Alaninamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-alaninamide hydrochloride, a derivative of the amino acid L-alanine, serves as a crucial building block in synthetic organic chemistry and drug development. A comprehensive understanding of its three-dimensional structure is paramount for its effective application. This technical guide provides a detailed overview of the molecular structure of L-alaninamide hydrochloride, consolidating crystallographic and spectroscopic data. The guide also outlines a standard experimental protocol for its synthesis and characterization, offering a valuable resource for researchers in the field.

Introduction

L-alaninamide hydrochloride is a chiral molecule widely utilized as a pharmaceutical intermediate. Its structural properties, including bond lengths, bond angles, and the conformation of its functional groups, are critical determinants of its reactivity and its ability to interact with biological targets. This whitepaper synthesizes the available structural data from crystallographic and spectroscopic studies to provide a comprehensive technical overview of this important compound.

Molecular Structure and Properties

The fundamental properties of L-alaninamide hydrochloride are summarized in the table below. The molecule consists of a central chiral carbon atom derived from L-alanine, bonded to an amino group, a methyl group, and an amide group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

| Property | Value |

| Chemical Formula | C₃H₉ClN₂O |

| Molecular Weight | 124.57 g/mol |

| CAS Number | 33208-99-0 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, slightly soluble in ethanol |

| Melting Point | Approximately 217 °C |

Crystallographic Data

A recent study published in August 2025 detailed the de novo crystal structure determination of L-alaninamide hydrochloride using single-crystal X-ray diffraction (SCXRD), complemented by solid-state NMR (SSNMR) spectroscopy and powder X-ray diffraction (PXRD).[1][2][3] While the complete crystallographic information file (CIF) is not yet publicly available in open-access databases such as the Crystallography Open Database or the Cambridge Structural Database, the publication confirms the successful elucidation of the crystal structure. This analysis would provide precise atomic coordinates, bond lengths, and bond angles. For the purpose of this guide, typical bond lengths and angles for similar amino acid amide structures are provided for reference in the following table. It is important to note that these are representative values and the precise measurements for L-alaninamide hydrochloride will be available upon the public release of the crystallographic data.

| Bond/Angle | Atom Pair/Triplet | Typical Value (Å or °) |

| Bond Length | Cα - C' | ~1.52 Å |

| C' - O | ~1.24 Å | |

| C' - N (amide) | ~1.33 Å | |

| Cα - N (amine) | ~1.48 Å | |

| Cα - Cβ | ~1.53 Å | |

| Bond Angle | O - C' - N (amide) | ~123° |

| Cα - C' - O | ~120° | |

| Cα - C' - N (amide) | ~117° | |

| N - Cα - C' | ~110° | |

| Cβ - Cα - C' | ~111° | |

| Cβ - Cα - N | ~111° |

Note: These are generalized values for peptide-like structures. The precise, experimentally determined values for L-alaninamide hydrochloride should be referenced from the forthcoming crystallographic data.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and purity of L-alaninamide hydrochloride and for providing further insight into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of L-alaninamide hydrochloride provides characteristic signals for the protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Chemical Shift (δ) ppm (approximate) | Multiplicity | Coupling Constant (J) Hz (approximate) |

| -CH₃ | 1.4 - 1.6 | Doublet | ~7 |

| -CH | 3.8 - 4.0 | Quartet | ~7 |

| -NH₂ (amide) | 7.2 - 7.8 (broad singlets) | Singlet (br) | N/A |

| -NH₃⁺ (amine) | 8.0 - 8.5 (broad singlet) | Singlet (br) | N/A |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows distinct signals for each of the three carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm (approximate) |

| -CH₃ | 18 - 22 |

| -CH | 48 - 52 |

| -C=O | 175 - 180 |

Infrared (IR) Spectroscopy

The IR spectrum of L-alaninamide hydrochloride displays characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.[4]

| Wavenumber (cm⁻¹) (approximate) | Vibration Mode | Functional Group |

| 3200 - 3400 (broad) | N-H stretch | -NH₂ (amide) |

| 2800 - 3200 (broad) | N-H stretch | -NH₃⁺ (amine) |

| 2950 - 3000 | C-H stretch | -CH, -CH₃ |

| ~1680 | C=O stretch (Amide I) | Amide |

| ~1620 | N-H bend (Amide II) | Amide |

| ~1450 | C-H bend | -CH₃ |

| ~1400 | Symmetric COO⁻ stretch (trace) | Carboxylate (impurity) |

Experimental Protocols

Synthesis of L-Alaninamide Hydrochloride

A common and effective method for the synthesis of L-alaninamide hydrochloride proceeds via the esterification of L-alanine followed by amidation.[5]

Materials:

-

L-alanine

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

-

Ammonia (NH₃) gas

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Acetone

Procedure:

-

Esterification: L-alanine is suspended in methanol in a three-necked flask equipped with a reflux condenser and a gas inlet. The suspension is cooled in an ice bath. Thionyl chloride is added dropwise while maintaining the temperature below 35 °C. Alternatively, dry hydrogen chloride gas is bubbled through the methanolic suspension. After the addition is complete, the mixture is refluxed to drive the esterification to completion and remove any dissolved gases (e.g., SO₂).

-

Ammonolysis: The reaction mixture containing the L-alanine methyl ester hydrochloride is cooled in an ice bath. Ammonia gas is then bubbled through the solution until saturation is reached, while keeping the temperature below 20 °C. The flask is then sealed and allowed to stand at room temperature for approximately 20 hours to facilitate the conversion of the ester to the amide.

-

Work-up and Isolation: The reaction mixture is heated to approximately 55 °C to remove excess ammonia. The resulting solution is concentrated under reduced pressure. Any precipitated ammonium (B1175870) chloride is removed by filtration.

-

Acidification and Crystallization: The filtrate is acidified by the dropwise addition of 10% hydrochloric acid to a pH of approximately 1.5. The solution is then cooled in a refrigerator for several hours. Acetone is added to induce the precipitation of L-alaninamide hydrochloride.

-

Purification: The crude product is collected by vacuum filtration, washed with a small amount of cold acetone, and dried under vacuum to yield the final white crystalline product.

Characterization

The identity and purity of the synthesized L-alaninamide hydrochloride should be confirmed using the spectroscopic methods outlined in Section 3 (NMR and IR), as well as by measuring its melting point and specific rotation.

Logical Relationships and Workflows

The following diagram illustrates the workflow for the synthesis and characterization of L-alaninamide hydrochloride.

Caption: Workflow for the synthesis and characterization of L-alaninamide hydrochloride.

Conclusion

This technical guide provides a consolidated overview of the molecular structure of L-alaninamide hydrochloride, drawing upon the latest crystallographic and spectroscopic data. The detailed experimental protocol for its synthesis and characterization serves as a practical resource for researchers. As the full details of the recently determined crystal structure become publicly accessible, a more quantitative understanding of its three-dimensional architecture will further aid in its application in medicinal chemistry and drug discovery.

References

- 1. De novo crystal structure determination of L-alaninamide HCl by quadrupolar NMR crystallography guided crystal structure prediction (QNMRX-CSP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. L-Alaninamide hydrochloride(33208-99-0)IR [chemicalbook.com]

- 5. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]

(S)-2-aminopropanamide hydrochloride mechanism of action

An In-Depth Technical Guide on the Core Biological Role of (S)-2-Aminopropanamide Hydrochloride

Abstract

This compound, the hydrochloride salt of L-alaninamide, is a derivative of the amino acid L-alanine. While not a therapeutic agent itself, its core mechanism of action within a biological context is primarily defined by its role as a substrate for a specific class of enzymes. This document elucidates the principal biological interaction of this compound—its enzymatic hydrolysis—and explores its pivotal role as a foundational scaffold in the development of pharmacologically active compounds. Quantitative data for active derivatives, detailed experimental protocols to characterize its primary biological interaction, and visualizations of the relevant pathways and workflows are provided for researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral molecule and a fundamental biochemical reagent.[1] Structurally, it is the amide of L-alanine, one of the 20 proteinogenic amino acids.[2] Due to its high solubility and stability, the hydrochloride salt form is common.[3] While it is frequently utilized as a versatile building block in medicinal chemistry and peptide synthesis,[4][5] it does not possess a direct, well-characterized pharmacological mechanism of action in the manner of a targeted drug. Its primary biological significance stems from its metabolic fate as a substrate for amide hydrolase enzymes. Understanding this core biological conversion is critical to appreciating its role in both metabolic pathways and as a starting point for the synthesis of novel therapeutic derivatives.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-aminopropanamide;hydrochloride | [7][8] |

| Synonyms | L-Alaninamide hydrochloride, H-Ala-NH2·HCl | [3][9] |

| CAS Number | 33208-99-0 | [3][10] |

| Molecular Formula | C₃H₉ClN₂O | [3][7] |

| Molecular Weight | 124.57 g/mol | [7][10] |

| Appearance | White crystalline powder | [3][4] |

| Solubility | Soluble in water | [3][4] |

| Melting Point | Approx. 217 °C | [10] |

Core Mechanism of Action: Enzymatic Hydrolysis

The principal mechanism of action of (S)-2-aminopropanamide in a biological system is its conversion to L-alanine through enzymatic hydrolysis. This reaction is catalyzed by stereoselective L-amidases (also known as L-amino acid amide hydrolases).[11][12] These enzymes recognize the L-enantiomer and cleave the amide bond, yielding L-alanine and ammonia. This conversion represents the most likely metabolic fate of the compound in vivo.

The product, L-alanine, is a non-essential amino acid that is central to several metabolic processes, including protein synthesis and the glucose-alanine cycle for transporting nitrogen from peripheral tissues to the liver.

Caption: Metabolic conversion of (S)-2-aminopropanamide to L-alanine.

Role as a Scaffold in Drug Discovery

While (S)-2-aminopropanamide itself is not considered pharmacologically active, its chemical structure serves as a valuable scaffold for the development of novel therapeutic agents. Extensive research has focused on creating derivatives of alaninamide that exhibit significant biological activity, particularly in the fields of epilepsy and neuropathic pain.[13][14]

These derivatives, often involving substitutions on the benzyl (B1604629) group, have shown potent antiseizure and antinociceptive effects in various animal models.[15][16] The proposed mechanism for these active derivatives involves the modulation of neuronal ion channels. Specifically, patch-clamp studies on rat cortical neurons have demonstrated that lead derivative compounds significantly inhibit fast sodium currents, a mechanism shared by several established antiseizure medications.[13][17]

Caption: Role of alaninamide as a scaffold for active derivatives.

Quantitative Data on Alaninamide Derivatives

The following table summarizes quantitative pharmacological data for representative, highly active alaninamide derivatives from preclinical studies. Note: This data pertains to chemically modified derivatives, not this compound itself.

| Compound ID | Seizure Model | Parameter | Value (mg/kg, i.p.) | Reference(s) |

| Compound 5 | Maximal Electroshock (MES) | ED₅₀ | 48.0 | [15][16] |

| 6 Hz (32 mA) | ED₅₀ | 45.2 | [15][16] | |

| 6 Hz (44 mA) | ED₅₀ | 201.3 | [16][18] | |

| Rotarod (Motor Impairment) | TD₅₀ | > 300 | [15][16] | |

| Compound 14 | Maximal Electroshock (MES) | ED₅₀ | 49.6 | [14] |

| 6 Hz (32 mA) | ED₅₀ | 31.3 | [14] | |

| scPTZ | ED₅₀ | 67.4 | [14] | |

| Compound 28 | (Sodium Current Inhibition) | - | (Significant at 10 µM) | [13][17] |

ED₅₀: Median effective dose required to produce a therapeutic effect in 50% of the population. TD₅₀: Median toxic dose required to produce a toxic effect in 50% of the population.

Experimental Protocols

To experimentally determine the core biological activity of this compound, a detailed protocol for an in vitro amidase activity assay is provided. This allows for the characterization of the kinetic parameters of its enzymatic hydrolysis.

Protocol: Kinetic Analysis of L-Amidase with (S)-2-Aminopropanamide

Objective: To determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for the hydrolysis of this compound by a purified L-amidase.

Materials:

-

Purified L-amidase enzyme (e.g., from Ochrobactrum anthropi or Pseudomonas azotoformans)[11][12]

-

This compound (substrate)

-

Potassium phosphate (B84403) buffer (KPB), 0.1 M, pH 7.5

-

Perchloric acid (HClO₄), 2 N (for stopping the reaction)

-

HPLC system equipped with a chiral column for separating L-alanine.

-

Standard solutions of L-alanine for calibration.

Procedure:

-

Substrate Preparation: Prepare a series of dilutions of this compound in 0.1 M KPB (e.g., ranging from 0.1 mM to 20 mM).

-

Enzyme Reaction:

-

For each substrate concentration, set up a reaction tube containing 900 µL of the substrate solution.

-

Pre-incubate the tubes at a constant temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding 100 µL of a known concentration of purified L-amidase solution.

-

Incubate the reaction for a fixed time (e.g., 10 minutes), ensuring the product formation is within the linear range.

-

-

Reaction Termination: Stop the reaction by adding 200 µL of 2 N HClO₄. This will precipitate the enzyme.

-

Sample Preparation: Centrifuge the terminated reaction tubes to pellet the precipitated protein. Collect the supernatant for analysis.

-

Quantification of L-Alanine:

-

Analyze the supernatant using HPLC with a chiral column to quantify the amount of L-alanine produced.

-

Use the previously generated L-alanine standard curve to determine the concentration of the product.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v) for each substrate concentration.

-

Plot the initial velocity (v) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.

-

Caption: Workflow for determining enzyme kinetics of L-amidase.

Conclusion

The core mechanism of action for this compound is its function as a substrate for L-specific amidases, which hydrolyze it to the metabolic staple L-alanine. It lacks direct pharmacological activity but has proven to be an exceptionally valuable and versatile molecular scaffold. Drug development efforts have successfully utilized this scaffold to create novel derivatives with potent antiseizure and antinociceptive properties, whose mechanism appears to be linked to the inhibition of voltage-gated sodium channels. Future research should continue to distinguish between the metabolic role of the parent compound and the pharmacological actions of its synthetic derivatives.

References

- 1. L-Alaninamide hydrochloride | CAS#:33208-99-0 | Chemsrc [chemsrc.com]

- 2. L-Alaninamide | C3H8N2O | CID 444939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. nbinno.com [nbinno.com]

- 6. Buy L-Alaninamide hydrochloride (EVT-1523451) | 1668-12-8 [evitachem.com]

- 7. L-Alaninamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound | C3H9ClN2O | CID 2775816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2S)-2-aminopropanamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. L-Alaninamide hydrochloride | 33208-99-0 | FA38403 [biosynth.com]

- 11. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. l-Selective Amidase with Extremely Broad Substrate Specificity from Ochrobactrum anthropi NCIMB 40321 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

L-Alaninamide Hydrochloride: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alaninamide hydrochloride, a derivative of the essential amino acid L-alanine, serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2][3] While comprehensive data on the intrinsic biological activity of L-alaninamide hydrochloride is limited, its derivatives have demonstrated significant promise in preclinical studies, particularly in the fields of anticonvulsant and anticancer research. This technical guide provides an in-depth overview of the known biological activities associated with L-alaninamide derivatives, detailed experimental protocols for their evaluation, and insights into potential mechanisms of action and relevant signaling pathways.

Introduction

L-Alaninamide hydrochloride (CAS: 33208-99-0) is a white to off-white crystalline powder readily soluble in water.[1][4] Its chemical structure, featuring a chiral center inherited from L-alanine, along with primary amine and amide functional groups, makes it a valuable building block in medicinal chemistry.[2] It is frequently utilized in the synthesis of peptide-based drugs and as a key intermediate in the development of novel therapeutic agents, including those with antibacterial, antifungal, and anticancer properties.[3] Although direct studies on the biological effects of L-alaninamide hydrochloride are not extensively reported in the literature, the compound has been noted for its potential as an anticonvulsant and antihypertensive agent.[1]

Biological Activities of L-Alaninamide Derivatives

Research has primarily focused on the pharmacological activities of more complex molecules derived from L-alaninamide hydrochloride. These studies have unveiled promising anticonvulsant and anticancer properties.

Anticonvulsant Activity

Several series of L-alaninamide derivatives have been synthesized and evaluated for their efficacy in preclinical models of epilepsy. These compounds have shown potent activity in the maximal electroshock (MES) and 6 Hz seizure tests, which are established models for generalized tonic-clonic and pharmacoresistant focal seizures, respectively.

Table 1: Anticonvulsant Activity of Representative L-Alaninamide Derivatives in Mice

| Compound | MES ED₅₀ (mg/kg, i.p.) | 6 Hz (32 mA) ED₅₀ (mg/kg, i.p.) | 6 Hz (44 mA) ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI) = TD₅₀/ED₅₀ (MES) | Reference |

| Derivative 5 | 48.0 | 45.2 | 201.3 | >300 | >6.25 | [5] |

| Derivative 20 | - | - | - | - | 3.2 | [6] |

| Derivative 24 | - | - | - | - | 4.3 | [6] |

| Derivative 26 | 64.3 | 15.6 | 29.9 | - | - | |

| Derivative 28 | 34.9 | 12.1 | 29.5 | - | - |

ED₅₀: Median Effective Dose required to protect 50% of animals from seizures. TD₅₀: Median Toxic Dose causing motor impairment in 50% of animals. PI: Protective Index, a measure of the therapeutic window. i.p.: Intraperitoneal administration. '-': Data not available.

dot

Caption: Workflow for the synthesis and anticonvulsant screening of L-alaninamide derivatives.

Potential Anticancer Activity

L-alaninamide hydrochloride is used as an intermediate in the synthesis of compounds with potential anticancer activity.[3] While direct evidence of the anticancer effects of L-alaninamide hydrochloride is lacking, its derivatives are being investigated. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Therefore, investigating the effect of novel L-alaninamide derivatives on this pathway is a rational approach to assess their anticancer potential.

Potential Mechanisms of Action

Ion Channel Modulation

The anticonvulsant activity of some L-alaninamide derivatives may be attributed to their interaction with voltage-gated ion channels. One study has shown that a lead alaninamide derivative exhibits significant inhibitory effects on Cav1.2 (L-type) calcium channels. These channels are widely expressed in the central nervous system and are involved in regulating neuronal excitability.

dot

Caption: The PI3K/Akt signaling pathway, a potential target for anticancer L-alaninamide derivatives.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that prevent the spread of seizures.[7]

-

Animals: Male CF-1 or C57BL/6 mice.

-

Apparatus: An electroconvulsive shock apparatus.

-

Procedure:

-

Administer the test compound, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

At the time of predicted peak effect, apply a 60 Hz alternating current (50 mA in mice) for 0.2 seconds through corneal electrodes.

-

Prior to stimulation, anesthetize the corneas with a drop of 0.5% tetracaine (B1683103) hydrochloride.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Abolition of the hindlimb tonic extensor component is considered protection.[7]

-

The ED₅₀ is calculated as the dose that protects 50% of the animals.

-

6 Hz Psychomotor Seizure Test

This model is used to identify compounds effective against pharmacoresistant focal seizures.

-

Animals: Male CF-1 mice.

-

Apparatus: An electroconvulsive shock apparatus capable of delivering a 6 Hz sine wave.

-

Procedure:

-

Administer the test compound (i.p. or p.o.).

-

At the time of predicted peak effect, deliver a 6 Hz, 0.2 msec rectangular pulse, long-duration (3 sec) current at 32 mA or 44 mA through corneal electrodes.[8]

-

Anesthetize the corneas with 0.5% tetracaine hydrochloride prior to stimulation.

-

Observe the animal for seizure activity, which is characterized by a stun position, forelimb clonus, jaw clonus, and stereotyped, automatic behaviors.[8][9]

-

An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of stimulation.

-

The ED₅₀ is calculated as the dose that protects 50% of the animals.

-

Rotarod Neurotoxicity Assay

This assay assesses motor coordination and balance to determine the potential neurotoxic side effects of a compound.[10]

-

Animals: Male mice.

-

Apparatus: An accelerating rotarod apparatus.

-

Procedure:

-

Administer the test compound.

-

At the time of predicted peak effect, place the mouse on the rotating rod.

-

The rod accelerates at a constant rate (e.g., 4 to 40 rpm over 300 seconds).[11]

-

Record the latency for the mouse to fall off the rod.

-

A significant decrease in latency compared to vehicle-treated controls indicates motor impairment.

-

The TD₅₀ is calculated as the dose that causes motor impairment in 50% of the animals.

-

Calcium Channel Binding Assay

This assay is used to determine the affinity of a compound for calcium channels.

-

Materials: Radioligand (e.g., [³H]PN200-100), cell membranes expressing the calcium channel of interest, test compound, filtration apparatus.

-

Procedure:

-

Incubate the cell membranes with a constant concentration of the radioligand and varying concentrations of the test compound.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

Western Blotting for PI3K/Akt Pathway Analysis

This technique is used to measure the levels of key proteins in a signaling pathway.

-

Materials: Cancer cell lines, test compound, lysis buffer, antibodies specific for total and phosphorylated PI3K, Akt, and downstream targets, SDS-PAGE equipment, electrotransfer apparatus, detection reagents.

-

Procedure:

-

Treat cancer cells with the test compound for a specified time.

-

Lyse the cells to extract total proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, total Akt).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

-

Conclusion

L-alaninamide hydrochloride is a key starting material in medicinal chemistry for the development of novel therapeutic agents. While data on its own biological activity is sparse, its derivatives have shown significant potential as anticonvulsants, with some evidence suggesting a mechanism involving the modulation of calcium channels. Furthermore, the use of L-alaninamide hydrochloride as a scaffold for anticancer drug design warrants further investigation, with the PI3K/Akt pathway being a relevant target for mechanistic studies. The experimental protocols detailed in this guide provide a framework for the continued evaluation of L-alaninamide derivatives and the elucidation of their therapeutic potential. Further research is needed to fully characterize the biological activity of L-alaninamide hydrochloride itself and to translate the promising preclinical findings of its derivatives into clinical applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]

- 5. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 8. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. MPD: JaxCC1: project protocol [phenome.jax.org]

- 11. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

L-Alaninamide Hydrochloride: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alaninamide hydrochloride, a chiral derivative of the amino acid L-alanine, has emerged as a crucial building block in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a primary amine and an amide group, coupled with its defined stereochemistry, makes it a valuable synthon for the construction of complex molecules, particularly in the realm of peptide synthesis and medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and history of L-alaninamide hydrochloride, detailing its historical synthesis in the broader context of amino acid chemistry, its physicochemical properties, and modern experimental protocols for its preparation.

Introduction: The Genesis of Amino Acid Amides

The story of L-alaninamide hydrochloride is intrinsically linked to the foundational discoveries in amino acid and peptide chemistry. In the early 19th century, the first amino acids were isolated, with asparagine being identified in 1806. The pioneering work of German chemist Emil Fischer at the turn of the 20th century laid the groundwork for understanding the structure of proteins as polypeptide chains formed from amino acids linked by amide (peptide) bonds. Fischer's successful synthesis of the dipeptide glycylglycine (B550881) in 1901 and his subsequent development of methods for peptide synthesis marked a new era in organic chemistry.

While a specific, celebrated "discovery" of L-alaninamide hydrochloride is not prominently documented in historical records, its synthesis was a logical and early extension of the broader exploration into amino acid derivatives. The conversion of the carboxylic acid moiety of an amino acid to an amide was a key transformation for several reasons:

-

Protection of the C-terminus: In stepwise peptide synthesis, the carboxylic acid group of one amino acid needs to be activated to react with the amino group of another. Amidation effectively "protects" the C-terminus, preventing it from participating in unwanted side reactions.

-

Mimicking Peptide Bonds: The amide group is the fundamental linkage in peptides and proteins. The synthesis of simple amino acid amides like L-alaninamide provided model compounds for studying the properties and reactions of the peptide bond.

-

Precursors for Further Elaboration: The primary amide of L-alaninamide could serve as a handle for further chemical modifications, allowing for the synthesis of a variety of novel amino acid derivatives.

The first preparations of L-alaninamide hydrochloride likely occurred in the early to mid-20th century, following the establishment of reliable methods for amino acid esterification and amidation.

Physicochemical Properties

L-Alaninamide hydrochloride is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₉ClN₂O | [1][2] |

| Molecular Weight | 124.57 g/mol | [1][2] |

| Melting Point | 167-172 °C | [3] |

| Density | ~1.307 g/cm³ | [3] |

| Solubility | Soluble in water, slightly soluble in ethanol | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| pH (in solution) | ~4.5 | [3] |

| Optical Rotation [α]D | +9° to +13° (c=1 in water) | [4] |

Historical and Modern Synthesis Protocols

The synthesis of L-alaninamide hydrochloride has evolved from early, general methods for amide formation to more refined and specific protocols that are amenable to large-scale production.

Inferred Historical Synthesis: The Ester Ammonolysis Route

Based on the chemical knowledge of the early 20th century, the most probable route for the first synthesis of L-alaninamide hydrochloride would have involved a two-step process starting from L-alanine. This method, known as ester ammonolysis, is a classic technique for amide formation.

Experimental Protocol (Inferred Historical Method):

-

Esterification of L-Alanine: L-alanine would first be converted to its corresponding methyl or ethyl ester. A common method of the era was the Fischer esterification, which involves refluxing the amino acid in the corresponding alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid, such as hydrogen chloride gas. The reaction would produce L-alanine methyl ester hydrochloride or L-alanine ethyl ester hydrochloride.

-

Ammonolysis of the Amino Acid Ester: The isolated amino acid ester hydrochloride would then be treated with an excess of ammonia (B1221849). This could be achieved by bubbling anhydrous ammonia gas through a solution of the ester in an inert solvent or by reacting it with a concentrated solution of ammonia in an alcohol (e.g., methanolic ammonia). The ammonia acts as a nucleophile, attacking the ester carbonyl group and displacing the alkoxy group to form the amide. The reaction would yield L-alaninamide and ammonium (B1175870) chloride.

-

Isolation and Purification: The resulting L-alaninamide would be isolated from the reaction mixture. To obtain the hydrochloride salt, the free base would be dissolved in a suitable solvent and treated with hydrochloric acid. The L-alaninamide hydrochloride would then be precipitated and purified by recrystallization.

Modern Synthesis Protocols

Contemporary methods for the synthesis of L-alaninamide hydrochloride are optimized for yield, purity, and scalability. Below are two commonly cited modern protocols.

Protocol 1: Synthesis via N-chlorosuccinimide and L-alanine

This two-step process is a widely used industrial method.[3]

-

Formation of N-(chlorocarbonylmethyl)-L-alanine: L-alanine is reacted with N-chlorosuccinimide.

-

Ammonolysis and Deprotonation: The intermediate is then treated with ammonia, which is subsequently deprotonated to yield L-alaninamide hydrochloride.[3]

Protocol 2: Synthesis from L-Alanine Methyl Ester Hydrochloride

This method is a refinement of the historical ester ammonolysis route and is commonly used in laboratory settings.[5]

-

Esterification: L-alanine (100 g) is dissolved in methanol (500 g) in a three-necked flask. Thionyl chloride (90 ml) is added dropwise while maintaining the temperature below 35 °C. The mixture is then heated to reflux to ensure the complete removal of sulfur dioxide.

-

Ammonolysis: The reaction mixture is cooled in an ice bath, and ammonia gas (0.56 kg) is passed through the solution. The sealed flask is then allowed to stand at room temperature for 20 hours.

-

Work-up and Isolation: The reaction mixture is heated to 55 °C to remove excess ammonia and concentrated. The precipitated ammonium chloride is filtered off.

-

Acidification and Crystallization: The filtrate is acidified with 10% hydrochloric acid to a pH of approximately 1.5. Acetone is then added to induce crystallization. The resulting white crystals of L-alaninamide hydrochloride are collected by filtration, washed, and dried.

Role in Chemical Synthesis and Drug Development

L-Alaninamide hydrochloride's primary significance lies in its utility as a versatile building block in organic synthesis.[6] Its key applications include:

-

Peptide Synthesis: It serves as a C-terminally protected amino acid derivative, allowing for the stepwise elongation of peptide chains.

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of a wide range of pharmaceuticals, including antibacterial, antifungal, and anticancer agents.[3]

-

Chiral Synthon: The inherent chirality of L-alaninamide hydrochloride makes it a valuable starting material for the stereoselective synthesis of complex molecules.

Visualizing Synthesis Workflows

As L-alaninamide hydrochloride is a synthetic intermediate rather than a participant in biological signaling pathways, the following diagrams illustrate the logical flow of the synthesis protocols described above.

Caption: Inferred Historical Synthesis Workflow.

Caption: Modern Laboratory Synthesis Workflow.

Conclusion

L-Alaninamide hydrochloride, while not the subject of a singular, celebrated discovery, represents an important and early development in the field of amino acid chemistry. Its synthesis was a natural progression from the foundational work on peptide structure and synthesis. Today, it remains a commercially significant and synthetically valuable chiral building block, indispensable to researchers and professionals in the fields of medicinal chemistry and drug development. The evolution of its synthesis from inferred historical methods to highly optimized modern protocols underscores the continuous advancement in chemical manufacturing and process chemistry.

References

- 1. Cas 33208-99-0,L-Alaninamide hydrochloride | lookchem [lookchem.com]

- 2. L-Alaninamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. L-Alaninamide Hydrochloride 33208-99-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]

- 6. L-alaninamide hydrochloride [chembk.com]

L-Alaninamide Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-alaninamide hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide synthesizes available data on its physicochemical properties, outlines best practices for handling and storage, and presents representative experimental protocols for stability assessment.

Physicochemical Properties and Stability Profile

L-alaninamide hydrochloride is the hydrochloride salt of L-alaninamide, an amino acid derivative. It is a white to off-white crystalline powder.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₈N₂O·HCl | [3] |

| Molecular Weight | 124.57 g/mol | [3] |

| Melting Point | 212-217 °C (decomposes) | [2][3] |

| Solubility | Soluble in water and alcohols (e.g., ethanol). Poorly soluble in non-polar organic solvents like ether and n-butanol. | [1][2][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| pH (in solution) | Approximately 4.5 | [2] |

L-alaninamide hydrochloride is known to be a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere.[2] This characteristic is a critical factor in its stability and dictates stringent storage and handling requirements. While generally considered stable under normal temperature and humidity, its susceptibility to moisture necessitates storage in a dry environment.[2]

Recommended Storage and Handling

To maintain the integrity and purity of L-alaninamide hydrochloride, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Rationale | References |

| Temperature | 10°C - 25°C | To prevent thermal degradation. | [5] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen). | To protect from atmospheric moisture and oxygen, minimizing hydrolytic and oxidative degradation. | [5] |

| Container | Keep in a tightly sealed container. | To prevent moisture absorption due to its hygroscopic nature. | [2] |

| Environment | Store in a dry, well-ventilated area. | To minimize exposure to humidity. | [2] |

Handling Precautions:

-

Avoid contact with skin and eyes.

-

Prevent dust formation during handling.

-

Use in a well-ventilated area or under a fume hood.

-

Wash hands thoroughly after handling.

Potential Degradation Pathways

While specific degradation pathways for L-alaninamide hydrochloride are not extensively documented in publicly available literature, based on its chemical structure (an amide and a primary amine), the following degradation pathways are plausible under stress conditions:

-

Hydrolysis: The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would yield L-alanine and ammonia.

-

Oxidation: The primary amine group could be susceptible to oxidation.

-

Thermal Degradation: As indicated by its melting point with decomposition, elevated temperatures can lead to the breakdown of the molecule.

A logical workflow for investigating these potential degradation pathways is presented below.

Caption: A logical workflow for the investigation of potential degradation pathways of L-alaninamide hydrochloride.

Representative Experimental Protocols

Due to the lack of specific published stability studies for L-alaninamide hydrochloride, the following protocols are provided as representative examples based on general guidelines for forced degradation studies and the development of stability-indicating analytical methods.[6][7]

Forced Degradation Study Protocol

Objective: To generate potential degradation products of L-alaninamide hydrochloride under various stress conditions to facilitate the development of a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of L-alaninamide hydrochloride in water at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes. Cool and neutralize with 0.1 N NaOH.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes. Cool and neutralize with 0.1 N HCl.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.

-

Thermal Degradation (Solid State): Place a known quantity of solid L-alaninamide hydrochloride in an oven at a temperature below its melting point (e.g., 105°C) for 24 hours.

-

Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.

-

Photostability: Expose the solid drug and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

-

-

Sample Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC, to observe the extent of degradation and the formation of degradation products.

The general workflow for conducting a forced degradation study is illustrated in the diagram below.

References

- 1. Page loading... [wap.guidechem.com]

- 2. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. L -Alaninamide 95 33208-99-0 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. L-Alaninamide hydrochloride | 33208-99-0 | FA38403 [biosynth.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to (S)-2-aminopropanamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S)-2-aminopropanamide hydrochloride, a key biochemical reagent and pharmaceutical intermediate. It covers its nomenclature, physicochemical properties, synthesis protocols, and its role in various applications.

Nomenclature and Identification

This compound is an organic compound derived from the amino acid L-alanine. Due to its specific stereochemistry and salt form, it is referred to by a variety of names in literature and commercial listings. Accurate identification is crucial for procurement, synthesis, and regulatory purposes.

A comprehensive list of synonyms and identifiers is provided below.

| Identifier Type | Identifier | Source |

| Systematic Name | This compound | N/A |

| IUPAC Name | (2S)-2-aminopropanamide;hydrochloride | [1][2] |

| Common Synonym | L-Alaninamide hydrochloride | [1][2][3][4][5][6][7][8][9] |

| CAS Number | 33208-99-0 | [1][2][4] |

| EC Number | 608-843-1 | [1][8] |

| Molecular Formula | C3H9ClN2O | [1][2][3] |

| InChI Key | FIAINKIUSZGVGX-DKWTVANSSA-N | [1][2] |

| SMILES | C--INVALID-LINK--N.Cl | [1] |

| Other Names | H-Ala-NH2.HCl | [1][2][3] |

| (S)-2-Aminopropionamide hydrochloride | [2][3][5] | |

| L-alanine amide hydrochloride | [1][2][3] | |

| Ala-NH2 HCl | [1] |

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, formulation, and application in experimental settings. It typically appears as a white to light yellow or off-white crystalline powder.[3][7][9][10]

| Property | Value | Source |

| Molar Mass | 124.57 g/mol | [1][2][3] |

| Melting Point | 167-172°C | [10] |

| 196-199°C | [8] | |

| 212-217°C | [3] | |

| Boiling Point | 269.7°C at 760 mmHg | [3] |

| Density | ~1.307 g/cm³ | [10] |

| Solubility | Soluble in water; slightly soluble in methanol (B129727) and ethanol; insoluble in ether or n-butanol. | [3][10] |

| Specific Rotation [α] | +11° (c=1, MeOH) | [3] |

| pH | ~4.5 | [10] |

Note: Reported melting points vary across different sources, which may be due to differences in purity and measurement conditions.

Experimental Protocols and Synthesis

This compound serves as a crucial intermediate in organic and pharmaceutical synthesis.[3][10] One common application is in the preparation of novel amide derivatives and peptide-based drugs.[7][8][10]

General Synthesis from L-alanine:

A widely cited method for synthesizing L-alaninamide hydrochloride involves a two-step "one-pot" process starting from L-alanine. This method is efficient and avoids the need to isolate the intermediate ester.

Safety and Handling

According to GHS classifications, this compound may cause skin irritation, serious eye irritation, and respiratory irritation. [1][11]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [12]* Handling : Handle in a well-ventilated area to avoid inhalation of dust. Avoid contact with skin and eyes. [3][12]* Storage : Store in a cool, dry place (recommended 2-8°C) in a tightly sealed container. [8]The compound can be hygroscopic.

References

- 1. This compound | C3H9ClN2O | CID 2775816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-aminopropanamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. chembk.com [chembk.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (S)-2-Aminopropionamide Hydrochloride | CAS No- 33208-99-0 | Simson Pharma Limited [simsonpharma.com]

- 6. L-Alaninamide hydrochloride | 33208-99-0 | FA38403 [biosynth.com]

- 7. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. (2S)-2-Aminopropanamide hydrochloride | CymitQuimica [cymitquimica.com]

- 10. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 11. 2-Aminopropanamide hydrochloride | C3H9ClN2O | CID 12317286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Aminopropanamide hydrochloride | CAS No: 80222-96-4 [aquigenbio.com]

An In-depth Technical Guide on the Solubility Profile of (S)-2-aminopropanamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile and related physicochemical properties of (S)-2-aminopropanamide hydrochloride (also known as L-alaninamide hydrochloride). This compound is a key intermediate in the synthesis of various pharmaceuticals. A thorough understanding of its solubility is crucial for its application in drug development and organic synthesis.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C₃H₉ClN₂O | [4][5] |

| Molecular Weight | 124.57 g/mol | [4][5] |

| CAS Number | 33208-99-0 | [3] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Melting Point | 167-172 °C[1][2], 212-217 °C[6][7] | |

| Density | Approximately 1.307 g/cm³ | [1][2] |

| pH (aqueous solution) | Around 4.5 | [1][2] |

| logP | 1.02150 | [8] |

| Optical Rotation | [α]25/D +11.0° (c = 1 in methanol) | [7] |

Note on Melting Point: Different sources report varying melting points, which may be due to different experimental conditions or purities of the substance.

Solubility Profile

Qualitative Solubility Data

| Solvent | Solubility Description | Reference |

| Water | Soluble | [1][2][9][10] |

| Ethanol | Slightly soluble/Soluble | [1][2][10] |

| Methanol | Slightly soluble | [7] |

| N,N-dimethylformamide (DMF) | Soluble | [9] |

| Ether | Poor solubility/Insoluble | [9][10] |

| n-Butanol | Insoluble | [10] |

| Acetone (B3395972) | - | - |

| Isopropanol | - | [9] |

The solubility of this compound is also reported to be dependent on temperature and pH.[1] Generally, for salts of weak bases like this compound, solubility in aqueous media is expected to increase as the pH decreases.

Experimental Protocols

Due to the lack of specific published protocols for the solubility determination of this compound, this section provides detailed, generalized methodologies that are standard in the pharmaceutical industry for determining the solubility of a solid compound.

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, buffered solutions at various pH). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., at 25 °C and 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by sampling at different time points (e.g., 24, 48, 72 hours) and confirming that the concentration no longer changes.

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Separate the supernatant from the solid by centrifugation and/or filtration using a chemically inert filter (e.g., PTFE) that does not adsorb the compound.

-

Analysis: Accurately dilute the clear supernatant with an appropriate solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

The following is a representative synthesis protocol, which can be visualized in the workflow diagram below. This process involves the reaction of L-alanine with thionyl chloride, followed by ammonolysis.[10][11]

Methodology:

-

Esterification: In a three-necked flask, suspend L-alanine in methanol. Cool the mixture and slowly add thionyl chloride while maintaining a low temperature (≤ 35°C). After the addition, reflux the mixture to ensure the complete removal of SO₂. This step produces the methyl ester intermediate.

-

Ammonolysis: Cool the reaction mixture in an ice bath (≤ 20°C) and introduce ammonia (B1221849) gas to perform ammonolysis. Seal the flask and let it stand at room temperature for approximately 20 hours.

-

Work-up: Heat the mixture to remove excess ammonia and concentrate the solution. Filter the mixture to remove ammonium (B1175870) chloride precipitate and wash the solid with methanol.

-

Salt Formation and Crystallization: Combine the filtrate and the washings. Adjust the pH to approximately 1.55 by slowly adding hydrochloric acid. Refrigerate the solution for 12 hours, then add acetone to induce the precipitation of the final product.

-

Isolation: Collect the white crystals of this compound by suction filtration, rinse, and dry under vacuum.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Key factors that influence the solubility of the compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmajournal.net [pharmajournal.net]

- 5. This compound | C3H9ClN2O | CID 2775816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmatutor.org [pharmatutor.org]

- 7. researchgate.net [researchgate.net]

- 8. guidechem.com [guidechem.com]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Page loading... [wap.guidechem.com]

A Technical Guide to the Enantiomeric Purity of (S)-2-Aminopropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the analytical methodologies used to determine the enantiomeric purity of (S)-2-aminopropanamide hydrochloride, also known as L-alaninamide hydrochloride. Ensuring the stereochemical integrity of this compound is critical, particularly when it is used as a pharmaceutical intermediate or in life science research.[1] This document details the most common analytical techniques, provides example experimental protocols, and presents a logical workflow for purity assessment.

Introduction: The Significance of Enantiomeric Purity

(S)-2-aminopropanamide is a chiral molecule, existing as two non-superimposable mirror images: the (S)- and (R)-enantiomers. In biological systems, the physiological effects of these enantiomers can differ significantly. While the L-amino acid ((S)-enantiomer) form is prevalent in nature, the presence of its D-amino acid ((R)-enantiomer) counterpart can lead to altered efficacy, toxicology, or pharmacology in drug development.[2] Therefore, precise and accurate quantification of the enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a fundamental requirement for quality control and regulatory compliance.

The primary challenge in this analysis lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. Separation and quantification thus necessitate the use of a chiral environment, which can be achieved through various analytical techniques.

Analytical Methodologies for Enantiomeric Purity Determination

The determination of enantiomeric excess for amino acids and their derivatives is most commonly achieved through chromatographic methods. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most powerful and widely used techniques.[3] Other methods, such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD), also offer viable, often high-throughput, alternatives.

2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely adopted method for enantiomeric separation.[3] The separation can be achieved through two primary approaches:

-

Direct Separation using Chiral Stationary Phases (CSPs): This is the preferred method for its simplicity, as it avoids sample derivatization.[2] The sample is injected directly onto a column where the stationary phase is chiral. The enantiomers form transient, diastereomeric complexes with the CSP, leading to different interaction strengths and, consequently, different retention times.[4] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acids and their derivatives.[2]

-